(2-Methoxy-1,3-thiazol-5-yl)methanol
Overview
Description
(2-Methoxy-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound containing a thiazole ring substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
- The compound’s primary target is not explicitly mentioned in the available literature. However, thiazoles, including the (2-Methoxy-1,3-thiazol-5-yl)methanol scaffold, have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1,3-thiazol-5-yl)methanol typically involves the reaction of 2-methoxy-1,3-thiazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-Methoxy-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Methoxy-1,3-thiazol-5-ylmethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-1,3-thiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,3-thiazol-5-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.
(2-Chloro-1,3-thiazol-5-yl)methanol: Contains a chloro group instead of a methoxy group.
(2-Ethoxy-1,3-thiazol-5-yl)methanol: Contains an ethoxy group instead of a methoxy group.
Uniqueness
(2-Methoxy-1,3-thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
(2-methoxy-1,3-thiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLDKUOTEDTEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586179 | |
Record name | (2-Methoxy-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937676-12-5 | |
Record name | (2-Methoxy-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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